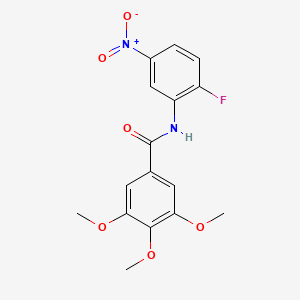

N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-12-8-10(19(21)22)4-5-11(12)17/h4-8H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKWNIDZRDDYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom at the desired position.

Amidation: The formation of the benzamide linkage.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxy groups may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs sharing the 3,4,5-trimethoxybenzamide core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3,4,5-Trimethoxybenzamide Derivatives

Key Insights from Comparisons :

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro and fluoro groups in the target compound increase electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., cysteine proteases or reductases) .

- In contrast, sulfonyl and thiadiazole groups (as in ’s compound) promote metal coordination and redox activity, broadening antimicrobial applications .

Core Structure Modifications: Replacement of the benzene ring with a xanthene core () introduces fluorescence, enabling dual therapeutic and diagnostic (theranostic) uses . Oxazole or thiadiazole rings () enhance structural rigidity and binding to hydrophobic pockets in proteins, critical for kinase inhibition .

Bioavailability and Solubility :

- The trimethoxybenzamide motif consistently improves aqueous solubility across analogs, but bulky substituents (e.g., xanthene) may reduce membrane permeability .

Mechanistic Diversity :

- MRT-10 () exemplifies how acylthiourea derivatives can target GPCRs like Smo, whereas the target compound’s nitro group may align with nitroreductase-activated prodrug mechanisms .

Biological Activity

N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide (CAS Number: 199583-75-0) is a compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis, and various biological activities, particularly focusing on its antimicrobial and antiviral properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 350.306 g/mol

- Linear Formula : CHFNO

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-fluoro-5-nitroaniline. The process can be optimized through various synthetic routes to enhance yield and purity.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the trimethoxybenzamide scaffold have been evaluated for their antibacterial activity against various bacterial strains.

- Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3,4,5-trimethoxyphenyl)-benzamide | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide | Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the presence of the trimethoxy group enhances the compound's antibacterial potency.

Antiviral Activity

Research has also indicated potential antiviral properties against viruses such as Bovine Viral Diarrhea Virus (BVDV). The antiviral activity was assessed using cytotoxicity assays in cell cultures infected with BVDV.

- Table 2: Antiviral Activity Against BVDV

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 10.0 | 100.0 | 10 |

| Ribavirin | 0.5 | 50.0 | 100 |

The selectivity index indicates that this compound has a favorable therapeutic window compared to standard antiviral agents like Ribavirin.

Case Studies

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various benzamide derivatives. The findings suggested that modifications at the para position of the phenyl ring significantly influenced both antibacterial and antiviral activities. Compounds with electron-withdrawing groups such as nitro and fluoro demonstrated enhanced biological activity compared to their electron-donating counterparts.

Q & A

Q. What are the recommended synthetic routes for N-(2-fluoro-5-nitrophenyl)-3,4,5-trimethoxybenzamide?

The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aromatic amines. For example, 3,4,5-trimethoxybenzoyl chloride can react with 2-fluoro-5-nitroaniline in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts. Purification typically involves column chromatography or recrystallization from polar aprotic solvents like DMF/water .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy, nitro, and fluorine groups) and amide bond formation .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and purity (>95%) .

- X-ray crystallography : For unambiguous structural determination, particularly to resolve regiochemistry of substituents. SHELX software is widely used for refinement .

Q. What are the solubility and stability profiles under laboratory conditions?

The compound is moderately soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Stability tests indicate sensitivity to strong acids/bases due to the nitro and amide groups. Storage recommendations include desiccated conditions at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

- Reaction parameter tuning : Elevated temperatures (e.g., reflux in acetic acid) improve coupling efficiency between sterically hindered substrates .

- Catalyst screening : Palladium-based catalysts may enhance nitro group reduction if intermediate steps require it .

- Purification optimization : Gradient elution in HPLC or flash chromatography reduces co-elution of byproducts .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antiproliferative vs. anti-inflammatory effects) may arise from assay conditions or impurity profiles. Recommended approaches:

- Dose-response validation : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and replicate assays with purified batches .

- Metabolite profiling : LC-MS to identify degradation products that might interfere with activity .

- Comparative SAR studies : Test structurally analogous compounds (e.g., nitro vs. methoxy variants) to isolate pharmacophoric features .

Q. What computational methods are suitable for predicting target interactions?

- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., nitro, methoxy groups) and hydrophobic regions for virtual screening .

- Molecular docking : Use software like AutoDock to simulate binding to targets (e.g., enzymes or GPCRs) identified via homology modeling .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How to address crystallographic data inconsistencies (e.g., enantiomer polarity)?

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-centrosymmetric features .

- Flack parameter refinement : Apply methods described by Flack (1983) to determine absolute configuration in chiral crystals .

- Data validation : Cross-check with spectroscopic data (e.g., NMR or CD spectroscopy) for chiral centers .

Q. What strategies mitigate off-target effects in pharmacological studies?

- Selectivity screening : Profile activity against related targets (e.g., kinase panels) to identify cross-reactivity .

- Prodrug design : Modify the nitro group to a prodrug moiety (e.g., amine) to reduce nonspecific interactions .

- Toxicogenomics : RNA-seq to evaluate gene expression changes in treated cells .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | 3,4,5-Trimethoxybenzoyl chloride, DCM, pyridine | 54–74 | |

| Nitro reduction* | Pd/C, H₂, EtOH, 25°C | 85–90 | |

| Crystallization | DMF/H₂O (1:3) | >95 purity |

*Hypothetical step if nitro reduction is required for derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.